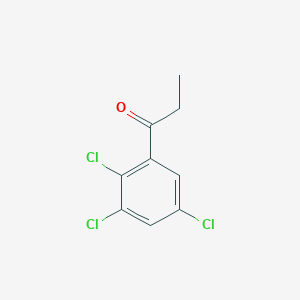
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is an organic compound with the molecular formula C10H11NO2 It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Typically around 50-70°C.
Reduction: Using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo oxidation to form the corresponding oxazole derivative.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (5-phenyl-1,2-oxazol-3-yl)methanol.
Reduction: Formation of (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine.
Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is used as an intermediate for the preparation of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for use in treating infections and as scaffolds for designing new pharmaceuticals.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol
- (5-phenyl-2-oxazoline)
- (4,5-dihydro-1,2-oxazole)
Uniqueness
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications.
Properties
CAS No. |
83670-85-3 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



